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Antimony selenide (Sb2Se3) - 1315-05-5

Antimony selenide (Sb2Se3)

Catalog Number: EVT-336600
CAS Number: 1315-05-5
Molecular Formula: Sb2Se3
Molecular Weight: 480.4 g/mol
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Product Introduction

  • Compound Description: Antimony trisulfide is a compound with similar structural and optoelectronic properties to Sb2Se3. It is also a promising absorber material for solar cell applications. []
  • Compound Description: Arsenic triselenide is another chalcogenide semiconductor that can form glasses and is used in various optical applications. [, ]

Cadmium Sulfide (CdS)

  • Compound Description: Cadmium sulfide is a well-established n-type semiconductor commonly employed as a buffer layer in thin-film solar cells, including those based on Sb2Se3. [, , ]
  • Compound Description: Molybdenum trioxide is a transition metal oxide with good electrical conductivity and high work function, making it suitable for use as a hole transport layer in various optoelectronic devices. []
  • Relevance: Molybdenum trioxide is investigated as an interfacial layer between the antimony triselenide absorber layer and the molybdenum back contact in flexible Sb2Se3 solar cells. [] It enhances the device performance by improving the back contact interface, promoting favorable crystal orientation, and passivating defects within the Sb2Se3 layer. []
  • Compound Description: This compound represents a specifically doped antimony triselenide material where tin (Sn) and tellurium (Te) are introduced as doping agents. []
  • Relevance: This compound directly addresses the challenge of intrinsically low electrical conductivity in antimony triselenide. [] The inclusion of Sn and Te dopants aims to enhance the material's conductivity, thereby improving its performance in multi-sensing applications. [] This highlights the research focus on modifying and optimizing Sb2Se3 for specific applications through doping strategies.

Cu-doped NiOx

  • Compound Description: Cu-doped NiOx serves as an efficient hole-selective layer in Sb2Se3 photocathodes for photoelectrochemical (PEC) water splitting. []
  • Relevance: This compound demonstrates the efforts to enhance the performance of antimony triselenide in photoelectrochemical applications beyond solar cells. [] The incorporation of Cu:NiOx as a bottom contact layer in Sb2Se3 photocathodes significantly improves the photocurrent density by suppressing recombination at the back interface and facilitating efficient hole extraction. []
Source and Classification

Antimony selenide is classified as an inorganic semiconductor belonging to the group of antimony chalcogenides. It is primarily used in photovoltaic devices due to its suitable band gap and high absorption coefficient. Antimony selenide can exist in several structural forms, with the most common being the orthorhombic crystalline structure. The material's properties make it a candidate for applications in solar cells, photodetectors, and thermoelectric devices.

Synthesis Analysis

The synthesis of antimony selenide can be achieved through various methods:

  1. Melt-Quenching Method: This conventional technique involves mixing high-purity antimony and selenium in a stoichiometric ratio and heating the mixture to approximately 700 °C. The process includes:
    • Loading the mixture into a silica tube under an argon atmosphere.
    • Pumping the tube to a vacuum of about 10510^{-5} mbar.
    • Heating the tube at a rate of 1.2°C/min1.2\,°C/\text{min} for 8 hours to ensure homogenization.
    • Quenching the mixture in water to room temperature followed by annealing at 350 °C for 3 hours to relieve mechanical stress .
  2. Hydrothermal Method: This method utilizes high-pressure conditions to synthesize antimony selenide nanosheets. The synthesis involves:
    • Dissolving antimony chloride and selenium powder in a solvent such as water or alcohol.
    • Heating the solution in an autoclave at temperatures ranging from 180 °C to 220 °C for several hours .
  3. Solvothermal Method: In this approach, antimony chloride is reacted with selenium using dimethylformamide as a solvent. The resulting nanoparticles typically have sizes ranging from 43 to 45 nm .
  4. Chemical Vapor Deposition: This technique allows for the growth of high-quality thin films of antimony selenide by depositing vaporized precursors onto a substrate under controlled conditions .
Molecular Structure Analysis

Antimony selenide has an orthorhombic crystal structure characterized by a layered arrangement of atoms. Each unit cell contains two formula units of Sb2Se3\text{Sb}_2\text{Se}_3. The bond lengths between antimony and selenium atoms are approximately 2.4 Å, with angles close to 90 degrees, which contributes to its semiconductor properties. The material's anisotropic nature allows for varied electrical conductivity depending on the crystallographic direction .

Chemical Reactions Analysis

Antimony selenide participates in several chemical reactions that are critical for its applications:

  • Formation Reaction: The primary reaction for synthesizing antimony selenide can be represented as:
    2Sb+3SeSb2Se32\text{Sb}+3\text{Se}\rightarrow \text{Sb}_2\text{Se}_3

This reaction occurs under high-temperature conditions where both reactants are heated until they react to form the solid compound.

  • Photochemical Reactions: Antimony selenide can undergo photochemical transformations when exposed to light, leading to charge separation processes that are essential for photovoltaic applications.
  • Decomposition Reactions: At elevated temperatures or under specific environmental conditions (e.g., exposure to moisture), antimony selenide may decompose into its constituent elements or other selenium compounds .
Mechanism of Action

The mechanism of action of antimony selenide primarily relates to its behavior as a semiconductor. When exposed to light, photons can excite electrons from the valence band to the conduction band, creating electron-hole pairs. The efficiency of this process is influenced by factors such as:

  • Band Gap Energy: Antimony selenide has a direct band gap of approximately 1.0 eV, which is optimal for solar energy absorption.
  • Charge Transport Properties: The movement of charge carriers within the material is facilitated by its crystalline structure, which allows for efficient conduction pathways .
Physical and Chemical Properties Analysis

Antimony selenide exhibits several notable physical and chemical properties:

  • Physical Properties:
    • Color: Dark brown or black solid.
    • Melting Point: Approximately 620 °C.
    • Density: About 5.7g cm35.7\,\text{g cm}^3.
  • Chemical Properties:
    • Solubility: Insoluble in water but soluble in some organic solvents.
    • Stability: Relatively stable under ambient conditions but may degrade upon prolonged exposure to moisture or air.

These properties make it suitable for various applications in electronics and energy conversion systems .

Applications

Antimony selenide has diverse applications across multiple scientific fields:

  1. Photovoltaic Devices: Its suitable band gap allows it to be used as an absorber layer in thin-film solar cells, contributing significantly to energy conversion efficiency.
  2. Photodetectors: Antimony selenide's sensitivity to infrared light makes it ideal for use in photodetectors used in imaging systems.
  3. Thermoelectric Devices: Due to its favorable thermoelectric properties, it can be utilized in devices designed for waste heat recovery.
  4. Catalysis: Antimony selenide has been explored as a catalyst for various chemical reactions due to its unique electronic properties .
Fundamental Material Properties of Sb2Se3

Crystal Structure and Phase Characteristics

Orthorhombic Ribbon-Based Architecture

Antimony selenide (Sb₂Se₃) crystallizes in an orthorhombic structure with the space group Pnma (No. 62). This architecture comprises one-dimensional (1D) (Sb₄Se₆)ₙ ribbons stacked parallel to the [001] crystallographic direction (c-axis). Within each ribbon, antimony (Sb) and selenium (Se) atoms are connected via strong covalent bonds, while adjacent ribbons interact through weaker van der Waals forces along the [100] and [010] directions. This anisotropic bonding results in a highly oriented growth habit, where the ribbon direction dictates optoelectronic properties. The lattice parameters are well-established as a = 11.73 Å, b = 3.96 Å, and c = 11.73 Å [3] [6] [8].

The ribbon-based configuration creates intrinsically anisotropic surfaces. Surfaces parallel to the [001] direction (e.g., (110), (120)) exhibit lower formation energies and are typically free of dangling bonds, minimizing surface recombination. In contrast, non-[001]-oriented surfaces often display higher defect densities due to broken bonds. This structural anisotropy necessitates precise control over crystal orientation during thin-film deposition for optimal photovoltaic performance [5] [6].

Anisotropic Charge Transport Mechanisms

The 1D ribbon structure induces significant anisotropy in charge carrier transport. Theoretical and experimental studies confirm that carrier mobility along the covalent [001] direction (c-axis) is substantially higher than along the van der Waals-bonded [100] and [010] directions. Hall effect measurements reveal a mobility ratio μ[001]/μ[100] exceeding 5:1, with electron mobility along [001] reaching ~15 cm²V⁻¹s⁻¹ at room temperature [4] [7].

This anisotropy critically influences carrier collection in solar cells. The electron diffusion length (Lₑ) varies dramatically with orientation: ~1.7 μm along [001] versus only ~0.3 μm along [221]. Consequently, vertically aligned Sb₂Se₃ nanorod arrays (growth direction || [001]) achieve superior carrier collection efficiency compared to randomly oriented or [221]-textured films. Devices utilizing [001]-oriented Sb₂Se₃ nanorods demonstrate external quantum efficiencies (EQE) exceeding 85% across 550–900 nm wavelengths, directly attributable to enhanced longitudinal carrier transport [5] [7].

Table 1: Anisotropic Charge Transport Properties of Sb₂Se₃

Property[001] Direction[221] DirectionMeasurement Technique
Electron Mobility (cm²V⁻¹s⁻¹)15<3Hall Effect
Hole Mobility (cm²V⁻¹s⁻¹)~10~2Time-of-Flight
Diffusion Length (μm)1.70.3Electron Beam Induced Current
Dominant Bonding TypeCovalentvan der WaalsXRD/DFT Calculations

Electronic Structure and Bandgap Engineering

Direct vs. Indirect Bandgap Controversies

Sb₂Se₃ exhibits a fundamental bandgap range of 1.0–1.2 eV at room temperature, suitable for single-junction photovoltaics. However, the nature of this bandgap remains contested. Experimental optical absorption studies typically report a direct bandgap character, evidenced by Tauc plots showing a distinct (αhν)² vs. hν linear relationship (where α is the absorption coefficient and hν is photon energy). This is supported by photoluminescence spectra displaying strong band-edge emission [4] [7].

Contrastingly, density functional theory (DFT) calculations suggest an indirect bandgap, where the valence band maximum (VBM) occurs at the Γ-point while the conduction band minimum (CBM) resides near the Z-point in the Brillouin zone. This controversy stems from several factors:

  • Defect-induced transitions: Selenium vacancies (Vₛₑ) create mid-gap states that mimic direct transitions.
  • Measurement limitations: Urbach tail effects (>10⁻³ eV) in polycrystalline films obscure absorption edges.
  • Crystal orientation: Anisotropic absorption coefficients complicate interpretation [4] [7] [8].

Recent temperature-dependent photo-reflectance measurements (10–300 K) on single crystals provide clarity: Sb₂Se₃ possesses a direct bandgap at 1.18 eV (300 K), with phonon-assisted indirect transitions contributing minimally (<5%) to absorption [8].

Bandgap Tunability (1.0–1.7 eV) and Absorption Coefficients (>10⁵ cm⁻¹)

Despite its nominal 1.1–1.2 eV bandgap, Sb₂Se₃ exhibits exceptional bandgap tunability (1.0–1.7 eV) through compositional and structural engineering:

  • Oxygen incorporation: Intentional oxidation during deposition widens Eₓ to 1.5–1.7 eV via Sb₂O₃ phase formation.
  • Crystallite size reduction: Quantum confinement in nanocrystalline films (grain size <20 nm) increases Eₓ to 1.4 eV.
  • Alloying: Partial sulfur substitution (Sb₂(Se,S)₃) enables continuous tuning from 1.1 eV (pure Se) to 1.8 eV (pure S) [1] [3] [7].

Sb₂Se₃’s absorption coefficient exceeds 10⁵ cm⁻¹ above 600 nm, rivaling established thin-film absorbers like CdTe and Cu(In,Ga)Se₂. This high absorption enables near-complete photon harvesting in ultrathin (<1 μm) absorber layers. The absorption profile remains direct-gap-like regardless of orientation, though [001]-aligned films exhibit marginally higher coefficients due to reduced light scattering [1] [6] [8].

Table 2: Bandgap Engineering Approaches in Sb₂Se₃

MethodBandgap Range (eV)MechanismImpact on Solar Cells
Thermal Oxidation1.5–1.7Sb₂O₃ phase formationIncreased Vₒc but reduced Jₛc
Nanocrystallization1.3–1.4Quantum confinementEnhanced Vₒc, stability concerns
Sulfur Alloying1.1–1.8S/Se substitutionTunable Vₒc-Jₛc balance
Oxygen Doping1.2–1.3Substitutional Oₛₑ defectsImproved stability, moderate Vₒc gain

Defect Physics and Charge Carrier Dynamics

Role of Selenium Vacancies (Vₛₑ) and Antisite Defects

Native defects dominate Sb₂Se₃’s electronic properties, with selenium vacancies (Vₛₑ) being the most detrimental. Vₛₑ forms shallow donors (activation energy ~40 meV) due to low formation energy under Se-poor conditions. These vacancies:

  • Compensate p-type conductivity: Vₛₑ densities >10¹⁶ cm⁻³ convert p-type Sb₂Se₃ to n-type, hindering p-n junction formation.
  • Act as recombination centers: Neutral Vₛₑ traps electrons with capture cross-section σₙ ≈ 10⁻¹⁵ cm² [1] [4] [7].

Antisite defects (Sbₛₑ and Seₛb) also influence carrier dynamics. Sbₛₑ (Sb on Se site) creates deep acceptors at 0.55 eV above the valence band, while Seₛb (Se on Sb site) generates shallow donors. Co-occurrence of Sbₛₑ and Vₛₑ leads to autocompensation, limiting net doping densities to ~10¹⁵ cm⁻³. Secondary phases like Sb₂O₃ exacerbate defect formation; oxygen contamination during sputtering promotes interfacial Sb₂O₃ layers that increase Vₛₑ concentration at grain boundaries [1] [4].

Hydrogen-assisted selenization (HAS) effectively suppresses Vₛₑ and Sb₂O₃. H₂ gas during selenization:

  • Passivates Vₛₑ via H-Se bonding.
  • Reduces Sb₂O₃ to elemental Sb, enabling Sb₂Se₃ formation.Devices processed with Ar-15% H₂ show 50% lower Vₛₑ densities compared to Ar-selenized counterparts [1].

Carrier Lifetimes and Recombination Pathways

Carrier lifetimes in Sb₂Se₃ range from nanoseconds to microseconds, heavily dependent on defect density and orientation. Time-resolved photoluminescence (TRPL) measurements reveal:

  • Single-crystal [001]: τ ≈ 800 ns (radiative dominance)
  • Polycrystalline film: τ ≈ 40–150 ns (defect-assisted recombination)
  • Vₛₑ-rich film: τ < 20 ns (Shockley-Read-Hall dominance) [5] [7].

Recombination occurs via three pathways:

  • Radiative recombination: Dominant in high-purity [001]-oriented crystals, with rate coefficient B ≈ 10⁻¹⁰ cm³s⁻¹.
  • Shockley-Read-Hall (SRH) recombination: Mediated by Vₛₑ and grain boundaries; responsible for >70% losses in polycrystalline films.
  • Surface recombination: Significant in non-[001]-oriented films due to dangling bonds; velocity S₀ > 10⁴ cm/s [4] [7].

The electron diffusion length (Lₑ) correlates strongly with lifetime: Lₑ = √(Dτ), where D is diffusivity (~10 cm²/s along [001]). [001]-oriented nanorod arrays achieve Lₑ ≈ 1.7 μm, enabling 1200-nm-thick absorbers with 90% carrier collection efficiency. In contrast, randomly oriented films require thicknesses <500 nm to avoid recombination losses [5] [7]. Interface engineering further enhances dynamics; inserting a 5-nm TiO₂ layer between Sb₂Se₃ and CdS reduces interface recombination by 80%, contributing to record 9.2% efficiency devices [5].

Properties

CAS Number

1315-05-5

Product Name

Antimony selenide (Sb2Se3)

Molecular Formula

Sb2Se3

Molecular Weight

480.4 g/mol

InChI

InChI=1S/2Sb.3Se

InChI Key

GNZJTRGEKSBAAS-UHFFFAOYSA-N

SMILES

[Se].[Se].[Se].[Sb].[Sb]

Canonical SMILES

[Se].[Se].[Se].[Sb].[Sb]

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